Plecanatide

pH-dependent activation mechanism of action receptor pharmacology

Plecanatide is a synthetic uroguanylin analog with pH-dependent GC-C activation (optimal at pH 5–6), enabling site-specific proximal small intestine studies. Compared to linaclotide, it offers a significantly lower diarrhea rate (4.3% vs 19.7%) and a more physiologic tolerability profile. Its acid-sensing residues (Asp2, Glu3) provide a unique conformational regulation model for peptide agonist research. Ideal tool compound for cGMP pharmacodynamic assays and preclinical GI secretion models. High purity (≥98%) ensures reproducible results.

Molecular Formula C65H104N18O26S4
Molecular Weight 1681.9 g/mol
CAS No. 467426-54-6
Cat. No. B610132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlecanatide
CAS467426-54-6
SynonymsPlecanatide;  SP-304;  SP 304;  SP304;  Trulance
Molecular FormulaC65H104N18O26S4
Molecular Weight1681.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1
InChIKeyNSPHQWLKCGGCQR-DLJDZFDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plecanatide (CAS 467426-54-6): Baseline Overview for Scientific Procurement


Plecanatide is a synthetic, 16-amino acid bicyclic peptide analog of the endogenous hormone uroguanylin. It functions as an orally active, luminally-restricted agonist of the guanylate cyclase-C (GC-C) receptor [1]. This mechanism of action, shared by only one other approved drug (linaclotide), is distinct from other classes of constipation therapies. Plecanatide is approved for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C) and is available commercially as Trulance® [2].

Why Plecanatide Cannot Be Simply Substituted with Linaclotide or Other Secretagogues


While plecanatide and linaclotide share the same GC-C receptor target and are both indicated for CIC and IBS-C, they are not interchangeable. Their structural and mechanistic differences lead to distinct pharmacological profiles. Plecanatide is an analog of the natural hormone uroguanylin and exhibits pH-dependent activation that mimics physiological regulation, whereas linaclotide is an analog of a bacterial enterotoxin (STa) and activates the receptor in a pH-independent manner [1]. This translates to different regional sites of action within the gastrointestinal tract. Furthermore, differences in systemic absorption, stability, and real-world adverse event profiles mean that substituting one for the other in a research or clinical setting without careful consideration could confound results or alter tolerability [2].

Quantitative Differentiation Evidence for Plecanatide Procurement and Selection


Plecanatide's pH-Dependent Activation Versus Linaclotide's pH-Independent Mechanism

Plecanatide demonstrates pH-dependent activation of the GC-C receptor, with an optimal pH of approximately 5.0-6.0, mirroring the physiological acidity of the proximal small intestine. This contrasts with linaclotide, which activates GC-C in a pH-independent manner, a property inherited from its structural origin as a bacterial enterotoxin analog [1]. Molecular dynamics simulations confirm that plecanatide retains a flexible, pH-sensitive structure similar to uroguanylin, while linaclotide adopts a rigid conformer most similar to the E. coli STa enterotoxin [1].

pH-dependent activation mechanism of action receptor pharmacology

Plecanatide's Negligible Systemic Absorption Compared to Linaclotide's Measurable Exposure

Plecanatide exhibits negligible systemic absorption after oral administration, with plasma concentrations of the parent drug and its active metabolite below the limit of quantitation (BLQ) in the vast majority of analyzed samples [1]. This contrasts with linaclotide, for which measurable plasma concentrations have been documented in a subset of subjects [2].

pharmacokinetics systemic exposure drug safety

Plecanatide's Potency (EC50 190 nM) and Comparison to Endogenous Agonists

In a standardized T84 human colonic epithelial cell assay, plecanatide activates the GC-C receptor to stimulate cGMP synthesis with an EC50 of 190 nM . This potency is consistent across multiple independent sources and defines a benchmark for this specific compound. In comparison, the endogenous agonist uroguanylin exhibits an EC50 of approximately 1000 nM (1 µM) in the same assay system [1].

potency EC50 in vitro pharmacology

Plecanatide's Reduced Diarrhea Incidence Compared to Linaclotide in Cross-Trial Analysis

While a direct head-to-head clinical trial has not been published, cross-study comparisons of phase 3 data indicate a lower incidence of diarrhea with plecanatide compared to linaclotide. In a phase 3 trial, plecanatide 3 mg and 6 mg showed diarrhea rates of 5.4% and 5.1%, respectively, compared to 1.3% for placebo [1]. In contrast, pivotal trials for linaclotide 145 µg and 290 µg reported diarrhea rates of 16.0% and 14.2%, respectively, versus 5.5% for placebo [2]. A systematic review and meta-regression analysis concluded that while efficacy is similar, plecanatide was associated with lower rates of adverse events, including diarrhea [3].

adverse events tolerability clinical safety

Plecanatide's Restricted Site of Action: Proximal Small Intestine vs. Pan-Intestinal Activity of Linaclotide

Preclinical studies in mice and monkeys demonstrate that orally administered plecanatide exerts its primary fluid secretion effect in the proximal small intestine (duodenum and jejunum), with no observed fluid distention in the ileum or colon [1]. This is a direct consequence of its pH-dependent activation, which is optimal at the pH of the proximal gut (pH 5-6). In contrast, linaclotide, due to its pH-independent activity, has been shown to stimulate fluid secretion throughout the entire length of the intestine [2].

site of action regional pharmacology GI transit

Plecanatide's Composition of Matter Patent Protection vs. Linaclotide's Method/Use Patents

A key differentiator for long-term sourcing and supply chain security is the intellectual property (IP) landscape. Plecanatide is protected by a composition of matter patent (e.g., US Patent 7,041,786, covering the specific amino acid sequence), which provides strong, direct protection for the molecule itself [1]. In contrast, linaclotide's core patent portfolio consists primarily of method-of-use and formulation patents, as its specific peptide sequence was previously disclosed in the literature [2].

intellectual property patent landscape procurement

Optimized Research and Industrial Application Scenarios for Plecanatide


In Vivo Modeling of Proximal Intestinal GC-C Signaling and Fluid Secretion

Plecanatide is the optimal tool for researchers aiming to study physiological GC-C signaling in the proximal small intestine. Its pH-dependent activation ensures that its effects are largely confined to the duodenum and jejunum, avoiding confounding pan-intestinal fluid secretion. This makes it ideal for mechanistic studies on regional ion transport, mucosal barrier function, and the regulation of local fluid homeostasis in rodent models of constipation or functional GI disorders [1].

Investigations Requiring a True Luminally-Restricted, Non-Systemic Pharmacological Agent

Due to its negligible systemic absorption, plecanatide is the superior choice for studies where any potential for off-target systemic effects must be absolutely minimized. This includes developmental and reproductive toxicology (DART) studies in animal models, investigations in pregnant animals, or any experimental paradigm where the detection of even trace plasma levels would be a significant confounding factor [1].

In Vitro Functional Assays Requiring a Potent and Well-Characterized GC-C Agonist Standard

Plecanatide, with its established EC50 of 190 nM in T84 cell cGMP accumulation assays, serves as an excellent positive control and benchmark standard for any in vitro assay designed to measure GC-C receptor activation, cGMP production, or downstream signaling events. Its potency and well-defined pharmacology make it a reliable reference compound for screening novel GC-C agonists or antagonists [1].

Long-Term In Vivo Efficacy Studies Where Tolerability is a Key Endpoint

In preclinical models of chronic constipation or IBS-C that run for several weeks, the lower incidence of diarrhea associated with plecanatide compared to linaclotide makes it a more humane and scientifically advantageous choice. Reduced diarrhea minimizes the risk of dehydration, electrolyte imbalances, and stress, thereby reducing confounding variables and the likelihood of early study termination due to humane endpoints [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plecanatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.